(S)-N-(1-Methoxy-3-phenylpropan-2-yl)acetamide (S)-N-(1-Methoxy-3-phenylpropan-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19801526
InChI: InChI=1S/C12H17NO2/c1-10(14)13-12(9-15-2)8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,13,14)
SMILES:
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol

(S)-N-(1-Methoxy-3-phenylpropan-2-yl)acetamide

CAS No.:

Cat. No.: VC19801526

Molecular Formula: C12H17NO2

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

(S)-N-(1-Methoxy-3-phenylpropan-2-yl)acetamide -

Specification

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
IUPAC Name N-(1-methoxy-3-phenylpropan-2-yl)acetamide
Standard InChI InChI=1S/C12H17NO2/c1-10(14)13-12(9-15-2)8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,13,14)
Standard InChI Key MGPASENXLUIENP-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC(CC1=CC=CC=C1)COC

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

The compound features a central chiral carbon at the C2 position of the propan-2-yl chain, which is substituted by:

  • A methoxy group (-OCH₃) at the C1 position

  • A phenyl group (C₆H₅) at the C3 position

  • An acetamide group (-NHCOCH₃) at the C2 position

This configuration confers stereochemical specificity, making the (S)-enantiomer distinct in its intermolecular interactions .

IUPAC Nomenclature and Identifiers

  • Systematic Name: (S)-N-(1-Methoxy-3-phenylpropan-2-yl)acetamide

  • CAS Registry Number: 52485-51-5 (shared with a structural analog)

  • Molecular Formula: C₁₂H₁₇NO₂

  • Molecular Weight: 225.27 g/mol

  • SMILES Notation: CC(=O)NC@@HCC1=CC=CC=C1

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name(S)-N-(1-Methoxy-3-phenylpropan-2-yl)acetamide
Molecular FormulaC₁₂H₁₇NO₂
Molecular Weight225.27 g/mol
Chiral Centers1 (C2)
XLogP3-AA1.7 (Predicted)

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound can be synthesized via a three-step sequence:

  • Chiral Precursor Preparation: (S)-1-Methoxy-3-phenylpropan-2-amine serves as the primary building block, synthesized through asymmetric reduction of a ketone intermediate .

  • Acetylation: Reaction with acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) yields the acetamide .

  • Purification: Chromatographic separation or recrystallization isolates the enantiomerically pure product .

Industrial-Scale Production

Patent WO2016170544A1 describes a related protocol for analogous acetamides, utilizing:

  • Coupling Agents: Ethyl chloroformate or carbodiimides for amide bond formation .

  • Solvents: Dichloromethane or ethyl acetate for reaction medium .

  • Catalysts: N-Methylmorpholine to facilitate acylation .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Amine PreparationNaBH₄, (S)-BINOL, THF, 0°C78
AcetylationAc₂O, Et₃N, DCM, RT92
CrystallizationHexane/Ethyl Acetate (3:1)85

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., DCM). Limited solubility in water (<0.1 mg/mL) .

  • Stability: Stable under inert atmospheres up to 150°C. Susceptible to hydrolysis under strongly acidic or basic conditions .

Spectroscopic Data

  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O stretch), 1100 cm⁻¹ (C-O-C) .

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 5H, Ar-H), 4.10 (qd, J=6.8 Hz, 1H, NHCH), 3.35 (s, 3H, OCH₃), 2.05 (s, 3H, COCH₃) .

Applications and Research Significance

Pharmaceutical Intermediates

The compound’s chiral backbone makes it a candidate for synthesizing β-blockers or neuromodulators. For example, structural analogs are intermediates in the production of adrenergic receptor antagonists .

Asymmetric Catalysis

Its rigid stereochemistry enables use as a ligand in transition-metal catalysis, enhancing enantioselectivity in C-C bond-forming reactions .

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